Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate
Description
Properties
IUPAC Name |
phenyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-6-8-17(9-7-16)23-19(25)24-12-10-15(11-13-24)14-22-20(26)27-18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZOSAKZVOKIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body.
Mode of Action
Carbamates typically work by inhibiting enzymes, which can lead to various physiological effects.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and efficacy.
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets.
Biological Activity
Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the synthesis, biological mechanisms, and activity data associated with this compound.
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of the Fluorophenyl Group : This is achieved through nucleophilic substitution reactions using 4-fluoroaniline.
- Carbamoylation : The piperidine intermediate is reacted with a carbamoyl chloride derivative.
- Final Coupling : The final product is obtained by coupling with a phenolic derivative under controlled conditions.
The molecular formula for this compound is , and it has a molecular weight of 495.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, influencing cellular responses. For instance, the compound's structure allows it to bind effectively to targets involved in neurotransmission and other physiological processes.
Antioxidant Properties
Compounds containing piperidine rings have been noted for their antioxidant activities. These properties are critical in mitigating oxidative stress in biological systems, which is linked to various diseases .
Neuropharmacological Effects
Given its structural similarity to known psychoactive substances, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research into similar piperidine derivatives has shown potential in treating conditions such as anxiety and depression .
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insight into the potential effects of this compound:
- In Vitro Studies : A study evaluating the inhibitory effects on certain enzymes found that carbamate derivatives could significantly reduce enzyme activity associated with inflammatory pathways .
- In Vivo Studies : Animal models treated with similar piperidine compounds demonstrated reduced tumor growth and improved survival rates in cancer studies, suggesting potential anticancer properties .
- Cell-Based Assays : Various assays have confirmed that related compounds can modulate cellular responses related to apoptosis and cell proliferation, indicating their utility in therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.5 g/mol |
| Biological Activities | Antimicrobial, Antioxidant |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Potential Applications | Neuropharmacology, oncology |
Scientific Research Applications
Scientific Research Applications
The applications of this compound span several areas in scientific research, particularly in pharmacology and medicinal chemistry.
Therapeutic Applications
Phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate has been studied for its potential therapeutic effects, particularly in the treatment of:
- Neurological Disorders : Its structural similarity to other piperidine derivatives suggests potential use in managing conditions like anxiety and depression.
- Metabolic Disorders : The compound may have implications in treating metabolic syndromes due to its influence on biochemical pathways related to insulin resistance and obesity.
Pharmacological Studies
Research has indicated that phenyl carbamates can exhibit significant pharmacological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).
Case Studies and Findings
Several studies have documented the effects and applications of phenyl carbamates:
Comparison with Similar Compounds
Table 1: Antifungal Activity of Methyl Fluorophenyl Carbamates
Piperidine-Based Opioid Carbamates
Fentanyl derivatives, such as ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (fentanyl carbamate), share the piperidine-carbamate backbone but differ in aryl substituents. These compounds exhibit potent opioid receptor activity, with fluorophenyl variants (e.g., N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) showing enhanced metabolic stability and receptor affinity compared to non-fluorinated analogs .
Table 2: Opioid Carbamates and Their Structural Features
Functional Group Variations
Carbamate vs. Sulfonamide/Sulfonyl Groups
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide () replaces the carbamate with a sulfonamide group, introducing greater polarity and hydrogen-bonding capacity. Such modifications can alter pharmacokinetic profiles, as sulfonamides often enhance aqueous solubility but reduce membrane permeability compared to carbamates .
Piperidine vs. Piperazine Rings
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate () incorporates a piperazine ring instead of piperidine, which may confer distinct conformational flexibility and basicity. Piperazine derivatives are common in antipsychotics and antidepressants, suggesting divergent therapeutic applications compared to piperidine-based carbamates .
Stability and Hydrolytic Resistance
Carbamates in wood preservatives () reveal that bonded fluorophenyl carbamates (e.g., those formed via isocyanate reactions) exhibit superior hydrolytic stability compared to impregnated analogs. This suggests that covalent bonding to biological targets, as seen in irreversible inhibitors (), could enhance the durability of phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate in vivo .
Q & A
Q. What are the typical synthetic routes for preparing phenyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential carbamate formation and piperidine functionalization. A common approach is:
Piperidine Core Modification : Introduce the 4-fluorophenylcarbamoyl group via nucleophilic substitution or carbamoylation using 4-fluorophenyl isocyanate .
Carbamate Installation : React the piperidine intermediate with phenyl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate linkage .
Key intermediates include the free amine precursor (1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methanamine, which must be rigorously purified to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR : and NMR confirm the presence of the 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and carbamate carbonyl (δ ~155–160 ppm) .
- FT-IR : Peaks at ~1700 cm (carbamate C=O) and ~3300 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS ensures molecular ion alignment with the expected formula (e.g., [M+H] for CHFNO) .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances lipophilicity (logP increases by ~0.5–1.0 units) and metabolic stability due to reduced oxidative metabolism. Comparative solubility studies in DMSO or PBS (pH 7.4) should be performed using HPLC-UV to quantify differences .
Advanced Research Questions
Q. What strategies can mitigate low yields during the carbamate-forming step, and how can regioselectivity be optimized?
- Methodological Answer : Low yields often stem from competing hydrolysis or incomplete activation of the hydroxyl intermediate. Solutions include:
- Activation Reagents : Use polymer-supported chloroformates to improve reaction efficiency and simplify purification .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .
- Regioselectivity : Employ steric directing groups (e.g., tert-butyl carbamates) to bias reactivity toward the piperidine nitrogen .
Q. How should researchers address contradictions in reported bioactivity data for structurally similar carbamates?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Recommended steps:
Reproduce Assays : Standardize protocols (e.g., cell lines, incubation times) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
Purity Verification : Use LC-MS to confirm >95% purity, as trace impurities (e.g., residual solvents) can skew results .
Structural Analog Testing : Compare activity against fluorinated vs. non-fluorinated analogs to isolate substituent effects .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to σ1 receptors or other targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with σ1 receptor crystal structures (PDB: 5HK1) to model interactions, focusing on the fluorophenyl-carbamate pharmacophore .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding poses, monitoring RMSD and hydrogen-bond persistence .
- QSAR Models : Develop regression models incorporating descriptors like polar surface area and H-bond donors to predict activity across analogs .
Q. What regulatory considerations apply when handling this compound, given structural similarities to Schedule I opiates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
